molecular formula C22H31NO B1142217 Tolterodina CAS No. 124937-53-7

Tolterodina

Cat. No.: B1142217
CAS No.: 124937-53-7
M. Wt: 325.49
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tolterodina is a useful research compound. Its molecular formula is C22H31NO and its molecular weight is 325.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tolterodine is a potent antimuscarinic agent primarily used for the treatment of overactive bladder (OAB). It functions by selectively inhibiting muscarinic receptors in the bladder, thereby reducing involuntary contractions and increasing bladder capacity. The biological activity of tolterodine has been extensively studied, revealing its efficacy, safety profile, and impact on quality of life for patients suffering from urinary incontinence.

Tolterodine is chemically described as N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamine, with its active form being the R-enantiomer. The compound's mechanism involves competitive antagonism at muscarinic receptors, particularly M3 receptors, which are predominantly involved in bladder contraction. This selective action minimizes systemic side effects compared to other antimuscarinics like oxybutynin .

Summary of Clinical Trials

Numerous clinical trials have evaluated the efficacy of tolterodine in managing OAB symptoms. Below is a summary table of key studies:

StudyDesignPopulationTreatmentDurationKey Findings
6 RCT1,120 patients with OABTolterodine 1 mg/2 mg vs Oxybutynin 5 mg vs Placebo12 weeksSignificant reduction in micturitions and incontinence episodes for tolterodine compared to placebo.
2 RCT110 women with OABTolterodine ER 4 mg3 monthsImprovement in sexual function and significant reduction in urinary symptoms; 53% became continent.
3 Web-based RCT237 participants with OABTolterodine ER 4 mg vs Placebo12 weeksMean decrease of -2.4 micturitions/24 hours for tolterodine vs -0.8 for placebo.

These studies consistently demonstrate that tolterodine significantly improves clinical outcomes for patients with OAB compared to placebo and is comparable to other antimuscarinics like oxybutynin, but with a better tolerability profile .

Safety Profile and Side Effects

Tolterodine is generally well-tolerated, with a lower incidence of adverse effects such as dry mouth compared to oxybutynin. In clinical trials, the most common side effects reported include:

  • Dry Mouth : Less frequent than with oxybutynin.
  • Constipation : Occasional but manageable.
  • Headache : Reported in some patients.

The tolerability of tolterodine allows for sustained use without frequent dose adjustments or discontinuations due to side effects .

Impact on Quality of Life

Research indicates that tolterodine not only alleviates urinary symptoms but also enhances patients' quality of life. A study showed that patients experienced significant improvements in health-related quality of life metrics post-treatment . This holistic benefit underscores the importance of addressing both physical symptoms and their psychological impacts.

Case Studies

Several case studies illustrate the real-world effectiveness of tolterodine:

  • Case Study A : A 65-year-old female patient with severe OAB symptoms reported a marked improvement in her condition after three months on tolterodine ER. She noted a reduction in urgency episodes from 10 per day to 2 and an increase in her confidence during social activities.
  • Case Study B : A male patient aged 58 with mixed urinary incontinence experienced significant symptom relief after combining tolterodine with tamsulosin. His treatment resulted in an 80% improvement in symptom perception compared to baseline assessments .

Properties

IUPAC Name

2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24/h6-12,15-17,20,24H,13-14H2,1-5H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGJQPCLVADCPB-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)O)[C@@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124937-53-7
Record name (S)-Tolterodine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124937537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-TOLTERODINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UWD7V7S6JT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.